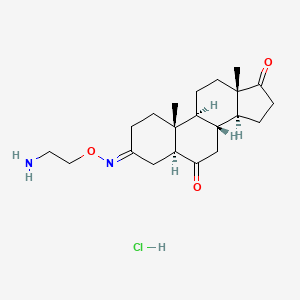

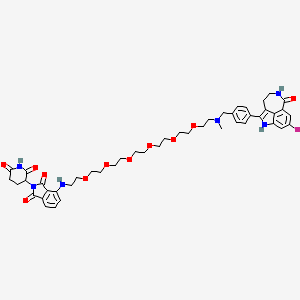

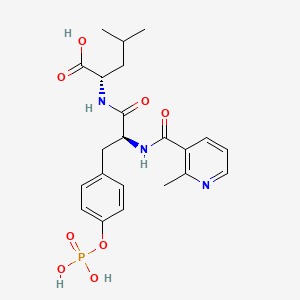

![molecular formula C33H41ClN8O2 B608205 N-(反式-4-(3-(2-氯苯基)-7-((3-甲基-4-(4-甲基哌嗪-1-基)苯基)氨基)-2-氧代-3,4-二氢嘧啶并[4,5-d]嘧啶-1(2H)-基)环己基)丙酰胺 CAS No. 2260886-64-2](/img/structure/B608205.png)

N-(反式-4-(3-(2-氯苯基)-7-((3-甲基-4-(4-甲基哌嗪-1-基)苯基)氨基)-2-氧代-3,4-二氢嘧啶并[4,5-d]嘧啶-1(2H)-基)环己基)丙酰胺

描述

JND3229 is a New EGFRC797S Mutant Inhibitor with In Vivo Monodrug Efficacy (IC50 = 5.8 nM). JND3229 potently inhibited EGFRC797S mutated kinase and strongly suppressed the proliferation of BaF3 cells harboring the EGFRL858R/T790M/C797S and EGFR19D/T790M/C797S mutations with IC50 values of 0.51 and 0.32 μM, respectively.

科学研究应用

Inhibitor of EGFRC797S Mutation

JND3229 has been identified as a highly potent inhibitor of the EGFRC797S mutation . This mutation induces resistance against third-generation EGFR inhibitor drugs, which is an emerging unmet clinical need for NSCLC patients .

In Vivo Monodrug Efficacy

JND3229 has demonstrated good in vitro and in vivo monodrug anticancer efficacy . This was observed in a xenograft mouse model of BaF3/EGFR19D/T790M/C797S cells .

Structural Analysis

A high-resolution X-ray crystallographic structure of JND3229 has been determined . This provides valuable insights into the interactions between JND3229 and EGFRT790M/C797S .

Potential for Drug Development

The discovery and study of JND3229 provide an important structural and chemical basis for the future development of new generation EGFRC797S inhibitors as anticancer drugs .

作用机制

Target of Action

The primary target of JND3229 is the EGFR C797S . EGFR, or Epidermal Growth Factor Receptor, is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation . The C797S mutation in EGFR is known to induce resistance against third-generation EGFR inhibitor drugs .

Mode of Action

JND3229 acts as a reversible inhibitor of the EGFR C797S mutation . It binds to the EGFR C797S mutant with high potency, thereby inhibiting its function . This interaction between JND3229 and EGFR C797S has been elucidated through high-resolution X-ray crystallographic structure determination .

Biochemical Pathways

The inhibition of EGFR C797S by JND3229 affects the downstream signaling pathways of EGFR, which are involved in cell growth and proliferation . .

Pharmacokinetics

It is known that jnd3229 exhibits good anti-proliferative activity and can effectively inhibit tumor growth in vivo , suggesting favorable bioavailability.

Result of Action

JND3229’s inhibition of the EGFR C797S mutation results in potent anti-proliferative activity, effectively inhibiting tumor growth . It exhibits good in vitro and in vivo monodrug anticancer efficacy in a xenograft mouse model of BaF3/EGFR 19D/T790M/C797S cells .

属性

IUPAC Name |

N-[4-[3-(2-chlorophenyl)-7-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN8O2/c1-4-30(43)36-24-9-12-26(13-10-24)42-31-23(21-41(33(42)44)29-8-6-5-7-27(29)34)20-35-32(38-31)37-25-11-14-28(22(2)19-25)40-17-15-39(3)16-18-40/h5-8,11,14,19-20,24,26H,4,9-10,12-13,15-18,21H2,1-3H3,(H,36,43)(H,35,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLWGBZNXIVAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCC(CC1)N2C3=NC(=NC=C3CN(C2=O)C4=CC=CC=C4Cl)NC5=CC(=C(C=C5)N6CCN(CC6)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(trans-4-(3-(2-Chlorophenyl)-7-((3-methyl-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)cyclohexyl)propionamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JND3229 interact with its target, EGFRC797S, and what are the downstream effects?

A1: JND3229 acts as a potent inhibitor of the EGFRC797S mutant. [] While the abstract doesn't explicitly detail the downstream effects, inhibiting EGFRC797S is expected to block downstream signaling pathways involved in cell growth and proliferation in cancer cells harboring this mutation. This inhibition is likely the mechanism behind the observed in vitro and in vivo anticancer efficacy. Further research is needed to fully elucidate the specific downstream effects and signaling pathways affected by JND3229.

Q2: What is the structural basis for JND3229's interaction with EGFRT790M/C797S?

A2: The research utilized high-resolution X-ray crystallography to determine the structure of JND3229 bound to EGFRT790M/C797S. [] This provides crucial information about the specific interactions between the drug molecule and the amino acids within the binding site of the mutant EGFR protein. Understanding these interactions is essential for structure-based drug design and for developing next-generation EGFRC797S inhibitors with improved potency and selectivity.

Q3: Has JND3229 shown any promising results in preclinical models?

A3: Yes, JND3229 demonstrated good in vitro and in vivo anticancer activity. [] The study specifically mentions its efficacy in a xenograft mouse model using BaF3 cells expressing the EGFR19D/T790M/C797S mutations. This indicates the compound's potential to inhibit tumor growth in a living organism, supporting further investigation of JND3229 as a potential therapeutic for EGFRC797S-driven cancers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

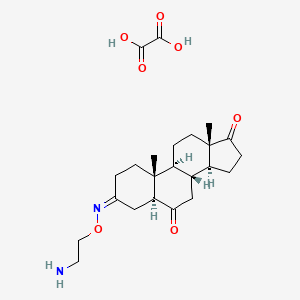

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

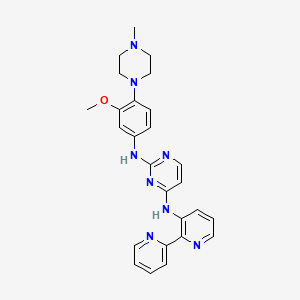

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

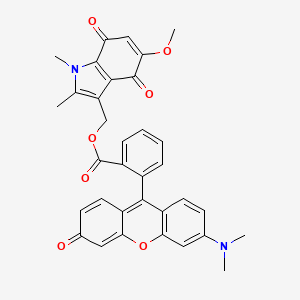

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)